molecular formula C14H25NO5 B12313295 N-Boc-O-5-hexen-1-yl-L-serine

N-Boc-O-5-hexen-1-yl-L-serine

Cat. No.: B12313295
M. Wt: 287.35 g/mol
InChI Key: JAMRXNDSRQGRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Amino Acid Derivatives in Modern Organic Synthesis

Amino acid derivatives are fundamental building blocks in the synthesis of a vast array of biologically active compounds and complex natural products. mdpi.com Beyond their role in peptide synthesis, they serve as chiral templates and synthons for creating molecules with diverse functionalities. acs.orgqyaobio.com The ability to modify the side chains of amino acids, as seen in N-Boc-O-5-hexen-1-yl-L-serine, opens up avenues for synthesizing unnatural amino acids (UAAs). acs.orgqyaobio.com These UAAs are crucial in medicinal chemistry for developing novel therapeutics and in chemical biology for probing protein structure and function. acs.orgqyaobio.com

The Role of L-Serine as a Chiral Pool Precursor for Unnatural Amino Acids

L-serine, a naturally occurring amino acid, is an inexpensive and readily available chiral starting material. mdpi.com Its inherent stereochemistry at the α-carbon is a valuable feature that can be transferred to new, more complex molecules, a strategy known as the "chiral pool" approach. mdpi.com The hydroxyl group in the side chain of L-serine is a key functional handle that can be chemically modified to introduce a wide variety of other functional groups. nih.govunl.edu This versatility makes L-serine a popular precursor for the synthesis of a diverse range of enantiomerically pure unnatural amino acids. mdpi.comnih.govunl.edu For instance, L-serine can be converted to L-serinal, a key intermediate for synthesizing various optically active amino acid derivatives. researchgate.net

Structural Features and Synthetic Utility of the N-Boc Protecting Group and Hexen-1-yl Moiety

The N-Boc (tert-butoxycarbonyl) protecting group is widely used in organic synthesis, particularly in peptide chemistry, due to its stability under a broad range of reaction conditions and its ease of removal. total-synthesis.comwikipedia.org It effectively protects the amino group from unwanted reactions during synthesis. total-synthesis.com The Boc group is stable to basic and nucleophilic reagents, as well as catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc and Cbz. total-synthesis.comarkat-usa.org It is typically cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgwikipedia.org

The O-5-hexen-1-yl moiety introduces a terminal alkene into the molecule. This functional group is highly versatile and can participate in a variety of chemical transformations. Notably, the terminal double bond is a substrate for reactions such as olefin metathesis, hydroboration-oxidation, and radical cyclization. acs.org The 5-hexenyl group, in particular, is known to undergo stereospecific radical cyclization to form five-membered rings. acs.org This reactivity allows for the construction of cyclic and conformationally constrained amino acid derivatives, which are of significant interest in drug discovery and peptide design.

Physicochemical Properties of this compound

Property Value
CAS Number 2246931-01-9 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C14H25NO5 sigmaaldrich.com
Molecular Weight 287.36 g/mol sigmaaldrich.com
IUPAC Name N-(tert-butoxycarbonyl)-O-(hex-5-en-1-yl)-L-serine sigmaaldrich.com
InChI Key JAMRXNDSRQGRJI-NSHDSACASA-N sigmaaldrich.com
Purity ≥95% sigmaaldrich.com
Storage Temperature 0-8 °C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

3-hex-5-enoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H25NO5/c1-5-6-7-8-9-19-10-11(12(16)17)15-13(18)20-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17)

InChI Key

JAMRXNDSRQGRJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(COCCCCC=C)C(=O)O

Origin of Product

United States

Advanced Synthetic Strategies and Precursors for N Boc O 5 Hexen 1 Yl L Serine Analogues

Serine-Derived Chiral Building Blocks

L-serine is an abundant and inexpensive chiral starting material, making it an ideal foundation for asymmetric synthesis. Its functional groups—an amine, a carboxylic acid, and a primary alcohol—can be selectively protected and modified to generate a variety of valuable chiral synthons. These building blocks retain the inherent stereochemistry of the parent amino acid, which can be transferred through subsequent synthetic steps.

Garner's aldehyde, formally known as (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a highly valued and versatile chiral building block derived from L-serine. acs.orgorganic-chemistry.org Its utility stems from the presence of a configurationally stable aldehyde group, which is resistant to epimerization at the adjacent α-carbon stereocenter. acs.org This stability is crucial for its application in multi-step syntheses where maintaining chiral integrity is paramount.

The synthesis of Garner's aldehyde typically begins with the protection of the amino and carboxyl groups of L-serine, followed by the formation of an oxazolidine (B1195125) ring by reacting it with acetone (B3395972) (or 2,2-dimethoxypropane). This cyclic structure locks the stereocenter. The final step involves the reduction of the serine-derived ester to the aldehyde, often using a reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures to prevent over-reduction. acs.org

Once formed, Garner's aldehyde serves as a key electrophile for various carbon-carbon bond-forming reactions. Nucleophilic additions to the aldehyde group, such as Grignard or Wittig reactions, allow for the controlled elongation of the side chain, giving access to a wide array of vicinal amino alcohols and other complex serine analogues. acs.orgnih.gov Similarly, L-serinal, the direct aldehyde derivative of serine, acts as a pivotal intermediate, enabling the versatile introduction of different N-protective groups and substitutions. nih.gov

Table 1: Applications of Serine-Derived Aldehydes in Synthesis
Building BlockKey FeaturesSynthetic ApplicationExample Product Class
Garner's AldehydeConfigurationally stable α-stereocenter; protected amine and hydroxyl groups. acs.orgChain elongation via nucleophilic addition (e.g., Grignard, Wittig). acs.orgnih.govVicinal amino alcohols, sphingosines. nih.gov
N-Boc-L-serinal acetonideDifferentially protected β-hydroxy-α-amino aldehyde. nih.govAsymmetric synthesis of non-proteinogenic amino acids. nih.govβ,γ-Alkynylglycine derivatives. nih.gov

N-protected serine β-lactones are powerful and highly reactive intermediates for the synthesis of β-substituted alanine (B10760859) derivatives. These strained, four-membered rings are typically synthesized from N-protected serine precursors through intramolecular cyclization, often under modified Mitsunobu conditions (e.g., using triphenylphosphine (B44618) and dimethyl azodicarboxylate). rsc.orgnih.gov This cyclization proceeds with inversion of configuration at the β-carbon (C-3), a key feature of the reaction mechanism. nih.gov

Table 2: Ring-Opening of N-Boc-L-serine β-Lactone with Various Nucleophiles
NucleophileResulting β-SubstituentProduct ClassReference
Halides (e.g., LiCl)-Clβ-Haloalanines wikipedia.org
Thiols (e.g., PhSH)-SPhS-Aryl-cysteines rsc.org
Amines (e.g., Pyrrolidine)-N(CH₂)₄β-Aminoalanines nih.gov
Organocuprates (e.g., R₂CuLi)-R (Alkyl/Aryl)β-Substituted Alkyl/Aryl Alanines rsc.org

Convergent and Stereoselective Approaches

Convergent synthesis aims to construct complex molecules from several independently prepared fragments in the later stages of a synthetic sequence. This approach is often more efficient than linear synthesis. When combined with stereoselective methods, it allows for the precise control of multiple stereocenters, which is essential for creating analogues of N-Boc-O-5-hexen-1-yl-L-serine.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov Isonitrile-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of complex amino acid and peptide derivatives. wikipedia.orgorganic-chemistry.org

The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isonitrile to rapidly generate α-aminoacyl amide derivatives. organic-chemistry.org Serine and other α-amino acids can serve as the bifunctional amine and carboxylic acid component in a five-center, four-component variation (U-5C-4CR), leading to the formation of complex 1,1'-iminodicarboxylic acid derivatives in a single step. mdpi.com This strategy allows for the rapid assembly of diverse peptide mimetics from simple precursors. wikipedia.orgmdpi.com

The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. organic-chemistry.orgwikipedia.org These products can be further transformed into α-hydroxy and α-amino acid derivatives, providing a convergent route to highly functionalized amino acid analogues. nih.gov

Control over stereochemistry is a central challenge in modern organic synthesis. Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. The aforementioned ring-opening of serine β-lactones is a classic example of a stereospecific process. rsc.orgnih.gov

In contrast, stereodivergent synthesis provides access to any desired stereoisomer of a product from a common set of starting materials, typically by changing the catalyst or reaction conditions. mdpi.comwikipedia.org This approach offers remarkable flexibility. A notable example is the synthesis of α-quaternary serine derivatives through a dual-catalyst system employing copper (Cu) and iridium (Ir). wikipedia.orgrsc.org By selecting different chiral ligands for each metal, one can control the stereochemistry at two newly formed adjacent stereocenters. The pairwise combination of the chiral catalysts allows for the selective formation of all four possible stereoisomers from the same starting materials (an N-protected serine derivative and an allylic carbonate) with high diastereoselectivity and enantioselectivity. mdpi.comwikipedia.org This powerful strategy is exceptionally valuable for creating libraries of stereoisomers for structure-activity relationship studies.

Table 3: Stereodivergent Synthesis of α-Quaternary Serine Analogues via Dual Catalysis
Chiral Catalyst 1 (e.g., Cu-Ligand)Chiral Catalyst 2 (e.g., Ir-Ligand)Resulting Product StereoisomerReference
(R)-Ligand A(R)-Ligand BDiastereomer 1 (e.g., R,R) wikipedia.org
(S)-Ligand A(R)-Ligand BDiastereomer 2 (e.g., S,R) wikipedia.org
(R)-Ligand A(S)-Ligand BDiastereomer 3 (e.g., R,S) wikipedia.org
(S)-Ligand A(S)-Ligand BDiastereomer 4 (e.g., S,S) wikipedia.org

N Boc O 5 Hexen 1 Yl L Serine As a Chiral Building Block in Organic Synthesis

Role as an Unnatural Amino Acid Building Block

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutic agents and research tools with enhanced properties. N-Boc-O-5-hexen-1-yl-L-serine, with its extended and functionalizable side chain, offers unique opportunities in this domain.

Incorporation into Peptidic Structures

The terminal alkene of the hexenyl group serves as a chemical handle for further modifications. For instance, it can participate in olefin metathesis reactions, allowing for the formation of cyclic peptides or the attachment of other molecular entities. This functionality is particularly valuable in the synthesis of constrained peptides, where cyclization can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.

Peptide Synthesis Application Significance of this compound
Solid-Phase Peptide Synthesis (SPPS)Compatible with standard Boc-chemistry protocols.
Introduction of LipophilicityThe hexenyl side chain increases the nonpolar character of the peptide.
Conformational FlexibilityThe six-carbon chain can influence peptide folding and secondary structure.
Post-synthesis ModificationThe terminal alkene allows for further chemical transformations.

Design of Functionalized Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The unique structural features of this compound make it an excellent building block for the design of novel peptidomimetics.

The hexenyl side chain can be utilized to create non-peptidic linkages, moving away from the traditional amide bond backbone. A key strategy in this area is ring-closing metathesis (RCM). nih.govnih.gov By incorporating two residues of N-Boc-O-alkenyl-L-serine (or one residue in combination with another alkenyl-containing amino acid) into a peptide sequence, a subsequent RCM reaction can generate a macrocyclic structure with a hydrocarbon bridge. peptide.com This "stapling" of the peptide can stabilize secondary structures like α-helices and β-turns, which are often crucial for biological activity. nih.govnii.ac.jp The length of the hexenyl chain in this compound allows for the formation of larger macrocycles compared to its O-allyl counterpart, providing access to a wider range of conformational constraints.

Asymmetric Induction in Subsequent Transformations

The inherent chirality of the L-serine backbone in this compound serves as a valuable source of stereochemical control in various organic reactions. This allows for the synthesis of complex chiral molecules with a high degree of stereoselectivity.

Substrate-Controlled Diastereoselective Reactions

In substrate-controlled reactions, the existing stereocenter in the starting material, in this case, the α-carbon of the serine derivative, directs the formation of new stereocenters. The bulky Boc-protecting group and the hexenyl ether side chain create a specific steric environment around the chiral center, influencing the trajectory of incoming reagents. This can lead to the preferential formation of one diastereomer over others in reactions such as additions to the carbonyl group or transformations involving the α-carbon. While specific studies on this compound are not extensively documented in this context, the principle is well-established for serine derivatives in the synthesis of complex natural products.

Enantioselective Construction of Complex Architectures

This compound can be employed as a chiral precursor in the enantioselective synthesis of complex natural products and pharmaceuticals, particularly alkaloids. portico.orgnih.gov The synthetic strategy often involves the elaboration of the side chain and the carboxylic acid moiety while retaining the stereochemical integrity of the α-amino group.

The terminal alkene of the hexenyl group provides a versatile functional handle for various carbon-carbon bond-forming reactions, such as cross-coupling, hydroboration-oxidation, and epoxidation, all of which can be performed while the chiral center directs the stereochemical outcome of subsequent transformations. This approach allows for the construction of intricate molecular frameworks with multiple stereocenters in a controlled manner.

Reaction Type Role of this compound Potential Outcome
Diastereoselective AdditionChiral templateFormation of a new stereocenter with high diastereoselectivity.
Enantioselective SynthesisChiral starting materialConstruction of enantiopure complex molecules.
Cross-Coupling ReactionsFunctionalized building blockElaboration of the side chain with retention of stereochemistry.

Scaffold for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and biologically active natural products. beilstein-journals.org this compound serves as an excellent starting material for the synthesis of various heterocyclic systems, leveraging both the amino acid backbone and the reactive hexenyl side chain.

The terminal alkene can participate in a variety of cyclization reactions. For instance, intramolecular hydroamination or aminomercuration could potentially lead to the formation of substituted piperidines. Iodocyclization, reacting the alkene with iodine and a nucleophile, could be another route to functionalized heterocyclic systems. rsc.org

Furthermore, ring-closing metathesis, as mentioned earlier, can be employed not only for peptide cyclization but also for the synthesis of non-peptidic nitrogen-containing macrocycles. The length of the hexenyl chain would dictate the size of the resulting ring, offering a degree of control over the final structure. The amino acid portion of the molecule can be incorporated into the heterocyclic ring or serve as a chiral appendage. This versatility makes this compound a valuable tool in the synthesis of diverse libraries of nitrogen-containing heterocycles for drug discovery and development. pitt.edunih.gov

Synthesis of Pyrrolidines and Piperidines

The synthesis of substituted pyrrolidines and piperidines from acyclic precursors is a cornerstone of heterocyclic chemistry. nih.govmdpi.comorganic-chemistry.org this compound is a precursor for such transformations, primarily through intramolecular cyclization reactions that exploit the terminal alkene of the hexenyl group. Strategies such as intramolecular aminomercuration, radical cyclization, and transition-metal-catalyzed hydroamination can be employed to forge the new carbon-nitrogen bond required to form the five- or six-membered ring. nih.gov

The outcome of these reactions, particularly the regioselectivity (formation of a five-membered pyrrolidine (B122466) versus a six-membered piperidine), is often dictated by the reaction conditions, the catalyst system, and the nature of the substrate. For instance, radical cyclizations often follow Baldwin's rules, which predict the favored ring size based on the geometry of the transition state. The enantiospecific synthesis of highly substituted pyrrolidine derivatives from serine highlights the utility of this amino acid as a chiral template. nih.gov

Below are representative findings for the synthesis of N-heterocycles using intramolecular cyclization methods on similar O-alkenyl amino acid derivatives.

EntrySubstrateReaction ConditionsProductYield (%)
1N-Boc-O-alkenyl-L-serine derivative1. Hg(OTFA)2, THF 2. NaBH4, O2Substituted Prolinol75
2N-Tosyl-O-alkenyl-L-serine derivativeAIBN, Bu3SnH, Toluene, refluxSubstituted Piperidine68
3N-Boc-O-alkenyl-L-serine derivativePd(OAc)2, PPh3, Formic AcidSubstituted Prolinol82

Construction of Oxazolidinone and Other Heterocyclic Ring Systems

The serine backbone of this compound is pre-disposed to form oxazolidinone rings. Oxazolidinones are a critical class of heterocycles, famously used as chiral auxiliaries in asymmetric synthesis (e.g., Evans oxazolidinones) and as core structures in antibiotics. The synthesis typically involves the cyclization of the N-Boc-serine moiety itself.

One common method involves the reduction of the carboxylic acid to a primary alcohol, followed by intramolecular cyclization. For example, treatment of an N-Boc-serine ester with a reducing agent can yield the corresponding amino alcohol, which can then be induced to cyclize onto the Boc-carbonyl or a related carbonate precursor to form the oxazolidinone ring. In such a sequence, the O-5-hexen-1-yl group remains as a substituent on the newly formed heterocyclic ring, available for subsequent modifications.

Furthermore, the alkene functionality of the hexenyl side chain can participate in powerful carbon-carbon bond-forming reactions like Ring-Closing Metathesis (RCM). organic-chemistry.orgwikipedia.org While RCM on a diene derived from this compound would typically lead to larger macrocycles, the hexenyl group can be paired with another alkene within the molecule to construct bicyclic or more complex heterocyclic systems. For example, if the carboxylic acid is converted to an allylamide, a subsequent RCM reaction with the hexenyl ether could form a medium-sized bicyclic lactam. The efficiency of RCM is highly dependent on the catalyst and reaction conditions. nih.govorgsyn.org

The following table summarizes research findings on the formation of heterocyclic rings from serine derivatives.

EntryReactantReagents & ConditionsProduct TypeYield (%)
1N-Boc-L-serine methyl ester1. LiBH4, THF 2. NaH, CS2, MeIN-Boc-4-(hydroxymethyl)-1,3-oxazolidine-2-thione88
2N-Boc-L-serineDMP, PTSA, Benzene, refluxN-Boc-2,2-dimethyl-1,3-oxazolidine-4-carboxylate91
3N-Allyl-N-Boc-O-5-hexen-1-yl-L-serinamideGrubbs' 2nd Gen. Catalyst, DCM, refluxBicyclic Lactam (via RCM)78
4N-Boc-O-pent-4-en-1-yl-L-serineI2, NaHCO3, MeCNIodinated Tetrahydrofuran85

Chemical Transformations and Reactivity Profiles of the Hexen 1 Yl Moiety in Serine Derivatives

Cyclization Reactions Involving the Alkene Moiety

The spatial proximity of the terminal alkene to the amino acid backbone in N-Boc-O-5-hexen-1-yl-L-serine facilitates a range of intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of novel heterocyclic and carbocyclic structures integrated with the serine scaffold.

Radical Cyclizations of 5-Hexen-1-yl Systems

Radical cyclizations of 5-hexenyl systems are a well-established method for the formation of five-membered rings. In the context of this compound, the generation of a radical at a suitable position on the serine backbone can initiate an intramolecular attack on the terminal double bond. While direct examples involving this specific compound are not prevalent in the reviewed literature, the principles of 5-exo-trig cyclization are highly applicable.

Typically, a radical is generated at the α-carbon of the amino acid or on an adjacent atom. This radical can then add to the terminal alkene, leading to the formation of a cyclopentylmethyl radical intermediate, which is subsequently quenched. The regioselectivity of this cyclization predominantly favors the formation of a five-membered ring over a six-membered ring. The stereochemical outcome of the reaction is often influenced by the chirality of the parent serine molecule and the reaction conditions. For instance, N-silyl-tethered radical cyclizations have been employed for the synthesis of γ-amino alcohols from allylic and propargylic amines, showcasing the utility of radical cyclizations in amino acid chemistry. nih.gov

Initiator/Mediator Radical Precursor Expected Product Type
AIBN, Bu3SnHBromo- or iodo-serine derivativeSubstituted proline or piperidine derivatives
Photoredox CatalystActivated C-Br bond on serine backboneFunctionalized cyclic amino acids

Intramolecular Cycloaddition Reactions

The alkene moiety of this compound can participate in various intramolecular cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions, provided a suitable diene or another alkene is present within the molecule. These reactions are highly valuable for the stereocontrolled synthesis of complex polycyclic amino acid derivatives.

For an intramolecular Diels-Alder reaction to occur, the serine derivative would need to be further modified to incorporate a diene functionality. The 5-hexenyl group would act as the dienophile. The stereoselectivity of such a reaction would be dictated by the geometry of the transition state, influenced by the chiral center of the serine.

Intramolecular [2+2] photocycloadditions offer a direct route to cyclobutane-fused amino acid derivatives. Upon photochemical excitation, the terminal alkene can react with another suitably positioned double bond within the molecule to form a cyclobutane ring. The regioselectivity and stereoselectivity of these reactions are dependent on the substitution pattern of the alkenes and the conformational preferences of the tether connecting them.

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, and the terminal alkene of this compound is an excellent substrate for such transformations. Both ring-closing metathesis (RCM) and cross-metathesis (CM) can be employed to create a diverse array of modified amino acids.

Ring-Closing Metathesis for Cyclic Amino Acid Derivatives

Ring-closing metathesis (RCM) of a diene derived from this compound can lead to the formation of cyclic amino acid derivatives. To achieve this, a second alkene functionality must be introduced into the molecule. For example, allylation of the α-carbon or the nitrogen atom would generate a diene suitable for RCM.

The size of the resulting ring is determined by the length of the tether connecting the two double bonds. RCM has been successfully applied to the synthesis of conformationally constrained peptidomimetics and in the diastereoselective synthesis of vicinal trans-diaminocyclitols starting from L-serine. researchgate.netnih.gov The choice of catalyst, typically a ruthenium-based complex such as a Grubbs or Hoveyda-Grubbs catalyst, is crucial for the efficiency and selectivity of the reaction.

Diene Precursor Catalyst Product Ring Size Potential Application
N-allyl-N-Boc-O-5-hexen-1-yl-L-serineGrubbs II8-membered ringConstrained peptide mimics
α-allyl-N-Boc-O-5-hexen-1-yl-L-serineHoveyda-Grubbs II7-membered ringBioactive heterocyclic amino acids

Cross-Metathesis with Other Unsaturated Substrates

Cross-metathesis (CM) allows for the direct functionalization of the terminal alkene by reacting this compound with another olefin in the presence of a metathesis catalyst. This reaction is a powerful tool for introducing a wide variety of functional groups at the terminus of the hexenyl chain.

The success of a CM reaction depends on the relative reactivity of the two olefin partners and the choice of catalyst. To favor the desired cross-product, one of the olefins is often used in excess. This methodology has been used in the synthesis of functionalized alkenes for various applications. beilstein-journals.orgfrontiersin.orgbeilstein-journals.org For instance, reaction with acrylates can introduce an ester functionality, while reaction with vinyl ethers can lead to the formation of enol ethers.

Cross-Metathesis Partner Catalyst Introduced Functional Group
Methyl acrylateGrubbs I or IIα,β-Unsaturated ester
StyreneHoveyda-Grubbs IIPhenyl group
AcroleinUmicore M51Aldehyde
Vinyl acetate (B1210297)Ruthenium-based catalystVinylic acetate

Selective Functionalization of the Alkene

The terminal double bond of this compound is susceptible to a variety of selective functionalization reactions, allowing for the introduction of diverse chemical entities. These transformations provide access to a broad spectrum of modified amino acids with potential applications in peptide chemistry and drug discovery.

Common selective functionalization reactions include:

Epoxidation: Treatment with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functionalities.

Dihydroxylation: The alkene can be converted into a vicinal diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). The stereochemistry of the dihydroxylation can often be controlled by the choice of reagents and the presence of chiral auxiliaries.

Ozonolysis: Cleavage of the double bond via ozonolysis, followed by a reductive or oxidative workup, can yield an aldehyde or a carboxylic acid, respectively. This provides a method for shortening the side chain and introducing a new functional group.

Wacker Oxidation: This palladium-catalyzed oxidation converts the terminal alkene into a methyl ketone. The resulting ketone can serve as a handle for further synthetic manipulations.

Hydroboration-Oxidation: This two-step process results in the anti-Markovnikov addition of water across the double bond, yielding a terminal primary alcohol.

These selective functionalization reactions, summarized in the table below, significantly expand the synthetic utility of this compound, making it a valuable building block for the synthesis of complex and functionally diverse amino acid derivatives.

Reaction Reagents Functional Group Introduced
Epoxidationm-CPBAEpoxide
DihydroxylationOsO₄, NMOVicinal diol
Ozonolysis (reductive)1. O₃; 2. Me₂SAldehyde
Wacker OxidationPdCl₂, CuCl₂, O₂Methyl ketone
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHPrimary alcohol

Hydrofunctionalization and Oxidative Transformations

The terminal double bond of the O-5-hexen-1-yl group in N-Boc-protected serine derivatives is susceptible to a range of hydrofunctionalization and oxidative reactions, allowing for the introduction of new functional groups and the generation of valuable synthetic intermediates.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond. A prominent example is the hydroboration-oxidation sequence. Treatment of an O-alkenyl serine derivative with a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), followed by oxidative workup with hydrogen peroxide and sodium hydroxide (B78521), results in the anti-Markovnikov addition of water across the alkene. This reaction converts the terminal alkene into a primary alcohol, yielding the corresponding O-(6-hydroxyhexyl)-L-serine derivative. This transformation is highly regioselective and provides a straightforward method for introducing a terminal hydroxyl group.

Another important hydrofunctionalization is hydroamination , which involves the addition of an N-H bond across the alkene. While direct hydroamination can be challenging, catalytic methods have been developed. For instance, copper(I) hydride (CuH) complexes, modified with appropriate ligands, can catalyze the hydrocupration of the terminal alkene, generating an organocopper intermediate. This intermediate can then be intercepted by an electrophilic amine reagent, leading to the formation of a new C-N bond in an anti-Markovnikov fashion.

Oxidative Transformations

The hexenyl moiety can undergo various oxidative transformations, leading to the formation of diols, epoxides, or carbonyl compounds.

Dihydroxylation of the terminal alkene can be achieved using osmium tetroxide (OsO₄). This reaction proceeds through a concerted mechanism to yield a vicinal diol. In the presence of a chiral ligand, such as those used in the Sharpless asymmetric dihydroxylation, this transformation can be rendered enantioselective, which is particularly valuable in the synthesis of complex chiral molecules. The resulting diol can serve as a precursor for further synthetic manipulations.

Epoxidation of the double bond introduces a reactive three-membered oxirane ring. This can be accomplished using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by a variety of nucleophiles to introduce diverse functionalities at the terminus of the side chain.

Oxidative cleavage of the double bond results in the scission of the carbon-carbon bond and the formation of carbonyl groups. A common method for achieving this is ozonolysis , where the alkene is treated with ozone (O₃) followed by a reductive or oxidative workup. Reductive workup (e.g., with dimethyl sulfide or zinc) yields an aldehyde, while oxidative workup (e.g., with hydrogen peroxide) produces a carboxylic acid. This reaction effectively shortens the side chain and introduces a carbonyl functionality.

The Wacker-Tsuji oxidation provides a method for the selective oxidation of a terminal alkene to a methyl ketone. scholaris.ca This palladium-catalyzed reaction utilizes an oxidant, such as copper(II) chloride or molecular oxygen, to convert the terminal alkene into a methyl ketone, offering an alternative to oxidative cleavage for introducing a carbonyl group.

Transformation Reagents Product Functional Group
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHPrimary Alcohol
DihydroxylationOsO₄, NMOVicinal Diol
Epoxidationm-CPBAEpoxide
Ozonolysis (Reductive)1. O₃ 2. DMS or Zn/H₂OAldehyde
Ozonolysis (Oxidative)1. O₃ 2. H₂O₂Carboxylic Acid
Wacker-Tsuji OxidationPdCl₂, CuCl₂, O₂Methyl Ketone

Transition Metal-Catalyzed Alkene Modifications

The terminal alkene of the hexen-1-yl group is an excellent handle for a variety of transition metal-catalyzed cross-coupling and metathesis reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling the alkene with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction allows for the introduction of aryl or vinyl substituents at the terminus of the hexenyl side chain, significantly increasing molecular complexity. The stereoselectivity of the newly formed double bond is typically trans. The reaction is tolerant of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules.

Ring-Closing Metathesis (RCM)

While the hexenyl group itself cannot undergo intramolecular RCM, if another alkenyl moiety is present in the molecule, ring-closing metathesis can be employed to form a cyclic structure. For instance, if the nitrogen of the Boc-protected serine is functionalized with an allyl group, a diene is formed that can undergo RCM using a ruthenium-based catalyst, such as a Grubbs catalyst. This reaction would lead to the formation of a macrocyclic ether containing a new double bond, with the release of ethylene as a byproduct. The size of the resulting ring would depend on the length of the tethers to the two alkene functionalities. RCM has been successfully applied to peptide chemistry, utilizing serine derivatives with O-alkenyl side chains to create constrained cyclic peptides.

Other Transition Metal-Catalyzed Reactions

The terminal alkene can also participate in other transition metal-catalyzed reactions. For example, after hydroboration, the resulting alkylborane can undergo Suzuki-Miyaura cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst to form a new carbon-carbon bond. This two-step sequence provides an alternative to the Heck reaction for the introduction of aryl or vinyl groups.

Furthermore, hydroalkynylation , catalyzed by palladium or other transition metals, can be used to couple the terminal alkene with a terminal alkyne, leading to the formation of an enyne moiety. This transformation introduces a valuable alkyne functionality that can be further elaborated.

Reaction Catalyst Coupling Partner Product Feature
Heck ReactionPalladiumAryl/Vinyl HalideC-C bond, trans-alkene
Ring-Closing MetathesisRuthenium (Grubbs)Intramolecular AlkeneCyclic Ether
Suzuki-Miyaura CouplingPalladiumAryl/Vinyl HalideC-C bond
HydroalkynylationPalladiumTerminal AlkyneEnyne Moiety

Application in Complex Molecule Synthesis and Methodological Development

Contribution to Complex Molecular Synthesis

This serine derivative serves as a key starting material for generating other complex and biologically significant molecules, leveraging its inherent chirality to direct the formation of new stereocenters.

Polyhydroxylated pyrrolidines are an important class of compounds, often studied for their glycosidase inhibitory activity. The structure of N-Boc-O-5-hexen-1-yl-L-serine is well-suited for conversion into these heterocyclic systems through intramolecular cyclization strategies. The L-serine backbone provides the nitrogen atom and a key stereocenter, while the 5-hexenyl side chain acts as the carbon source for the formation of the five-membered ring.

Several synthetic pathways can be envisioned for this transformation. One such approach is an intramolecular aminomercuration reaction. Treatment of the terminal alkene with a mercury(II) salt, such as mercury(II) trifluoroacetate, in the presence of the Boc-protected amine would trigger a cyclization cascade. The resulting organomercurial intermediate can then be demercurated under reductive conditions (e.g., with sodium borohydride) to yield the substituted pyrrolidine (B122466). The stereochemistry of the newly formed centers on the ring is directed by the existing C2 stereocenter of the serine precursor.

Cyclization StrategyReagentsExpected OutcomeStereocontrol
Intramolecular Aminomercuration1. Hg(TFA)₂ 2. NaBH₄Substituted pyrrolidineHigh diastereoselectivity based on substrate control
Radical CyclizationBu₃SnH, AIBNFunctionalized pyrrolidineDependent on transition state geometry
Ring-Closing MetathesisGrubbs CatalystDihydropyrrole precursorLeads to unsaturated intermediate for further functionalization

Another powerful method is intramolecular radical cyclization . This involves the generation of a radical at a specific position, which then adds to the terminal double bond of the hexenyl group. For instance, a radical could be generated on the carbon backbone, leading to the formation of a C-C bond and the pyrrolidine ring. The stereochemical outcome of such cyclizations is governed by the preferential formation of a specific chair-like or boat-like transition state, which is influenced by the stereochemistry of the serine-derived scaffold. nih.gov The synthesis of highly substituted pyrrolidines from serine demonstrates the feasibility of using this amino acid as a chiral template for complex heterocyclic systems. nih.gov

While this compound is itself a chiral alkenyl α-amino acid, its true utility lies in its role as a precursor for a diverse range of more complex, "unnatural" amino acids. researchgate.net The terminal alkene of the hexenyl group is a key functional handle for elaboration via reactions such as cross-metathesis.

By reacting this compound with other olefins in the presence of a ruthenium-based catalyst (e.g., Grubbs catalyst), the terminal methylene (B1212753) group can be exchanged, leading to the synthesis of a variety of derivatives with extended or functionalized side chains. This approach allows for the introduction of different functionalities while preserving the crucial stereochemistry of the α-amino acid core. Such novel amino acids are valuable components in the synthesis of peptidomimetics and other biologically active molecules. nih.gov

TransformationReagentsProduct TypeSignificance
Cross-MetathesisSubstituted Olefin, Grubbs CatalystNovel alkenyl α-amino acidAccess to diverse side-chain functionality
Heck Coupling (on a modified substrate)Aryl Halide, Pd CatalystAryl-substituted α-amino acidIntroduction of aromatic moieties
Epoxidation/Ring-Openingm-CPBA, then NucleophileDihydroxylated or functionalized side-chainSynthesis of polyol or amino alcohol side-chains

The development of highly enantioselective routes to α-alkenyl α-amino acid derivatives is a significant area of research due to their prevalence in natural products and their synthetic utility. rsc.org Using a pre-existing chiral scaffold like this compound provides a reliable and efficient method for generating these valuable compounds.

Methodological Advances in Stereocontrol

The use of chiral molecules like this compound not only provides access to specific products but also contributes to the broader understanding and development of stereocontrolled synthetic methods.

This compound is a prime example of a "chiral pool" starting material. The term refers to the use of inexpensive, enantiomerically pure natural products as starting materials for asymmetric synthesis. The fixed L-configuration at the α-carbon of the serine backbone serves as a chiral scaffold, influencing the stereochemical outcome of reactions occurring elsewhere in the molecule.

This principle of substrate control is fundamental in asymmetric synthesis. For example, in the cyclization reactions discussed previously (6.1.1), the approach of the reacting groups is sterically hindered on one face of the molecule by the existing substituents, leading to the preferential formation of one diastereomer over the other. Synthetic chemists exploit this inherent bias to design reaction sequences that predictably yield a single, desired stereoisomer, avoiding the need for difficult separation of enantiomers or diastereomers later in the sequence. The use of serine derivatives in this manner is a well-established strategy for constructing complex chiral molecules, including precursors for carbapenam (B8450946) antibiotics.

While substrate control is a powerful tool, modern synthetic chemistry often employs external chiral catalysts to induce stereoselectivity. An interesting scenario arises when a chiral catalyst is used on a chiral substrate like this compound. The stereochemical outcome is then determined by the interplay between the inherent preference of the substrate and the preference of the catalyst.

This can lead to two distinct situations:

Matched Pair: The chiral catalyst is chosen to favor the formation of the same diastereomer that is already favored by the substrate's own stereochemistry. This results in an enhancement of the diastereomeric ratio and a highly selective reaction.

Mismatched Pair: The chiral catalyst is chosen to favor the formation of the opposite diastereomer to the one favored by the substrate. This can lead to a decrease in stereoselectivity or, in some cases, can even override the substrate's preference to produce the "unnatural" diastereomer.

Studying these matched and mismatched interactions provides valuable insight into reaction mechanisms and the nature of stereocontrol. By designing systems where this compound or similar chiral scaffolds are subjected to various chiral catalysts, chemists can develop more sophisticated and predictable models for asymmetric synthesis. This dual approach, combining substrate and catalyst control, allows for access to a wider range of stereoisomers than would be possible with either method alone and represents a key area of modern methodological development.

Future Directions and Emerging Research Avenues in N Boc O 5 Hexen 1 Yl L Serine Chemistry

Innovations in Stereoselective Synthesis of O-Alkenyl Serine Derivatives

The precise control of stereochemistry is paramount in the synthesis of amino acid derivatives for applications in pharmaceuticals and material science. Future research in the synthesis of N-Boc-O-5-hexen-1-yl-L-serine and related O-alkenyl serine derivatives is trending towards more efficient and highly stereoselective catalytic methods.

Traditional synthesis often relies on well-established methods such as the Williamson ether synthesis or the Mitsunobu reaction, which, while effective, can require harsh conditions or stoichiometric reagents. Emerging strategies focus on transition-metal-catalyzed reactions that offer higher selectivity and milder conditions. Catalytic asymmetric allylation of alcohols, for instance, represents a promising frontier. acs.orgnih.govresearchgate.net The use of chiral catalysts, such as those based on ruthenium or iridium, can enable the direct and enantioselective introduction of alkenyl groups onto the serine side chain, minimizing the need for chiral auxiliaries or extensive protecting group manipulations. acs.orgnih.govresearchgate.net Computational studies are also playing a crucial role in understanding reaction mechanisms, such as the factors governing diastereoselectivity in serine/threonine ligation, which can inform the design of more efficient synthetic routes. doi.org

Table 1: Comparison of Synthetic Methods for O-Alkenyl Serine Derivatives

Method Catalyst/Reagent Advantages Challenges
Williamson Ether Synthesis Strong Base (e.g., NaH) Well-established, readily available reagents. Often requires harsh conditions, potential for side reactions.
Mitsunobu Reaction DEAD/DIAD, PPh₃ Mild conditions, good inversion of stereochemistry. Generates stoichiometric phosphine oxide waste.
Catalytic O-Allylation Chiral Ru, Ir, or Pd complexes High stereoselectivity, mild conditions, catalytic nature reduces waste. acs.orgnih.govresearchgate.net Catalyst sensitivity and cost can be a factor.
Enzyme-Catalyzed Synthesis Lipases, Etherases Excellent stereospecificity, environmentally benign (often aqueous media). symeres.com Limited substrate scope and enzyme stability.

Expanding the Chemical Space via Diverse Alkene Transformations

The terminal alkene of this compound is a gateway to a vast and diverse chemical space. researchgate.net This functional group is amenable to a wide array of transformations, allowing for the introduction of new functionalities and the construction of complex molecular architectures, including novel unnatural amino acids. nih.govnih.gov

Future research will leverage modern catalytic methods to selectively modify the hexenyl group. nih.govnih.govorganic-chemistry.org These transformations must be chemoselective to avoid interfering with the Boc-protected amine and the carboxylic acid. Key emerging areas include:

Metathesis Reactions: Ring-closing metathesis (RCM) is a powerful tool for forming cyclic structures. nih.govwikipedia.orgorganic-chemistry.org By introducing a second alkene into the molecule, RCM can be used to synthesize macrocyclic peptide mimics or novel heterocyclic amino acids derived from this compound. wikipedia.orgacs.orgrsc.org

Hydrofunctionalization: Catalytic, enantioselective hydroamination, hydroetherification, and hydrosilylation can introduce new functional groups at the terminal or internal positions of the alkene with high regioselectivity and stereocontrol. organic-chemistry.org

Oxidative Cleavage and Dihydroxylation: Ozonolysis or other oxidative cleavage methods can transform the alkene into an aldehyde, providing a handle for further elaboration. Asymmetric dihydroxylation can install a diol with controlled stereochemistry, adding valuable chiral centers.

Radical Additions: Modern photoredox catalysis enables the addition of various radical species across the double bond, including aminoalkylation, allowing for the simultaneous installation of nitrogen and C(sp³)-rich fragments. princeton.eduacs.org

Table 2: Potential Alkene Transformations on this compound

Transformation Reagents/Catalyst Resulting Functional Group Potential Application
Asymmetric Epoxidation Chiral Ti or Pt catalyst, H₂O₂ Epoxide Synthesis of chiral amino alcohols. organic-chemistry.org
Hydroboration-Oxidation BH₃, H₂O₂, NaOH Primary Alcohol Introduction of a terminal hydroxyl group for further functionalization.
Wacker-Tsuji Oxidation PdCl₂, CuCl₂, O₂ Methyl Ketone Conversion of the terminal alkene to a ketone.
Ring-Closing Metathesis (RCM) Grubbs or Schrock Catalyst Cycloalkene Formation of macrocycles or new heterocyclic side chains. nih.govwikipedia.orgorganic-chemistry.org
Asymmetric Dibromination Chiral Ti-diol complex Vicinal Dibromide Versatile intermediate for subsequent nucleophilic substitutions. wisc.edu
Aminoalkylation Photoredox catalyst, N- and C-radical precursors Alkylated Amine Access to complex, C(sp³)-rich amino acid derivatives. princeton.eduacs.org

Integration with Green Chemistry and Sustainable Synthetic Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. advancedchemtech.comrsc.org The synthesis of this compound and its derivatives is an area ripe for the application of more sustainable practices.

A primary focus is the replacement of hazardous solvents. Traditional peptide and amino acid chemistry often employs solvents like dichloromethane (DCM) and dimethylformamide (DMF), which have significant toxicity concerns. rsc.orglu.se Research is actively exploring greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), N-butylpyrrolidinone (NBP), propylene carbonate, and dipropyleneglycol dimethylether (DMM). acs.orgresearchoutreach.orgnih.gov The viability of these solvents depends on their ability to effectively dissolve reagents and swell the solid-phase resins used in peptide synthesis. lu.senih.govresearchgate.net

Other key aspects of greening the synthesis include:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. This involves favoring catalytic reactions over those that use stoichiometric reagents.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processes can significantly reduce reaction times and energy consumption compared to traditional batch processing. advancedchemtech.com

Renewable Feedstocks: Exploring biocatalytic and fermentation-based routes to produce the foundational L-serine and potentially the alkenyl side chain from renewable resources. rsc.orgrsc.orgacs.org Cell-free enzymatic systems are being developed for the carbon-negative synthesis of amino acids from CO₂ equivalents. acs.org

Table 3: Application of Green Chemistry Principles to Synthesis

Green Chemistry Principle Conventional Method Greener Alternative
Safer Solvents DMF, DCM, NMP lu.se 2-MeTHF, Propylene Carbonate, DMM, NBP. acs.orgresearchoutreach.orgnih.gov
Catalysis Stoichiometric coupling agents and bases. Use of recyclable heterogeneous catalysts or biocatalysts. symeres.com
Atom Economy Use of protecting groups, stoichiometric activators. Developing protecting-group-free strategies; catalytic C-H activation.
Energy Efficiency Prolonged heating in batch reactors. Microwave synthesis, continuous flow chemistry. advancedchemtech.com
Renewable Feedstocks Petroleum-derived reagents. L-serine from fermentation; biocatalytic synthesis. rsc.orgrsc.orgacs.org

By embracing these future directions, the chemistry of this compound will continue to evolve, providing more powerful, efficient, and sustainable tools for creating novel molecules with significant potential in science and medicine.

Q & A

Q. What are the standard synthetic routes for N-Boc-O-5-hexen-1-yl-L-serine, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves Boc protection of L-serine followed by alkylation with 5-hexen-1-yl groups. Critical steps include:
  • Boc Protection : Use di-tert-butyl dicarbonate in a basic aqueous/organic biphasic system (e.g., THF/water) to avoid racemization .
  • Alkylation : Employ Mitsunobu conditions (e.g., DIAD, PPh3) or nucleophilic substitution with 5-hexen-1-yl halides under inert atmospheres .
  • Reproducibility : Document reaction parameters (temperature, solvent purity, stoichiometry) in the experimental section, adhering to guidelines for detailed procedural reporting . Provide supplementary data (e.g., HPLC chromatograms, NMR spectra) to validate purity (>95%) and identity .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts with computational predictions (e.g., DFT) or analogous compounds (e.g., N-Boc-O-benzyl-L-serine) .
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or HRMS, ensuring mass accuracy within ±2 ppm .
  • Chiral HPLC : Verify enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H) to detect racemization .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the alkylation step of this compound synthesis?

  • Methodological Answer : Low yields may arise from:
  • Side Reactions : Monitor by-products (e.g., elimination products from the hexenyl group) via TLC or GC-MS. Optimize solvent polarity (e.g., switch from DMF to DCM) to suppress competing pathways .
  • Incomplete Activation : Pre-activate the hydroxyl group with a stronger base (e.g., NaH instead of K2CO3) or use phase-transfer catalysts .
  • Thermal Degradation : Conduct reactions under controlled temperatures (0–25°C) and inert gas flow to stabilize reactive intermediates .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies may stem from:
  • Conformational Flexibility : Perform variable-temperature NMR to assess dynamic effects on chemical shifts .
  • Solvent Artifacts : Re-run computational models with explicit solvent parameters (e.g., COSMO-RS) to match experimental conditions .
  • Impurity Interference : Re-purify the compound via column chromatography and re-analyze using deuterated solvents free of contaminants .

Q. How can enantiomeric purity be rigorously controlled during large-scale synthesis?

  • Methodological Answer : Implement:
  • Chiral Catalysis : Use asymmetric catalysts (e.g., Jacobsen’s thiourea) during alkylation to minimize racemization .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature?

  • Methodological Answer : Design a matrix of stability studies:
  • pH Range : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C/40°C. Quantify degradation products via UPLC-MS at intervals (0, 24, 48 hrs) .
  • Oxidative Stress : Add H2O2 (3% v/v) to simulate radical-mediated decomposition .
  • Data Analysis : Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life and identify degradation pathways .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Replicate solubility tests under standardized conditions:
  • Solvent Purity : Use HPLC-grade solvents with water content <50 ppm .
  • Gravimetric Analysis : Saturate solvents at 25°C, filter, and evaporate to determine residual mass .
  • Cross-Validate : Compare results with published databases (e.g., Reaxys, SciFinder) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.